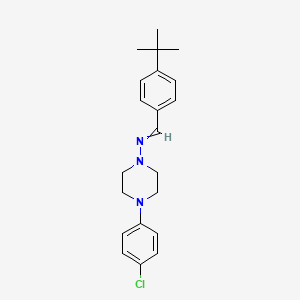
N-(4-tert-butylbenzylidene)-4-(4-chlorophenyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butylbenzylidene)-4-(4-chlorophenyl)-1-piperazinamine, commonly known as TCPP, is a chemical compound that belongs to the class of piperazine derivatives. TCPP has been widely studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroscience, and immunology.
Wirkmechanismus
The exact mechanism of action of TCPP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. Specifically, TCPP has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. Additionally, TCPP has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
TCPP has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that TCPP can induce oxidative stress, DNA damage, and cell cycle arrest in cancer cells. Additionally, TCPP has been shown to modulate the expression of various genes and proteins that are involved in cell survival and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using TCPP in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of novel cancer therapies. Additionally, TCPP has been shown to exhibit low toxicity towards normal cells, which is an important consideration for the development of safe and effective cancer treatments.
However, there are also several limitations associated with the use of TCPP in lab experiments. For example, TCPP is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, TCPP has been shown to exhibit poor stability under certain conditions, which can affect its potency and efficacy.
Zukünftige Richtungen
Despite the promising results obtained from preclinical studies, further research is needed to fully understand the potential therapeutic applications of TCPP. Some potential future directions for research include:
1. Investigating the efficacy of TCPP in combination with other chemotherapy drugs or radiation therapy.
2. Developing novel drug delivery systems to improve the solubility and stability of TCPP in vivo.
3. Studying the mechanism of action of TCPP in more detail to identify potential targets for drug development.
4. Investigating the potential use of TCPP in other fields of medicine, such as neuroscience and immunology.
In conclusion, TCPP is a promising compound that has shown potential as a therapeutic agent in cancer research. Further research is needed to fully understand its mechanism of action and potential applications in other fields of medicine.
Synthesemethoden
TCPP can be synthesized through a multi-step process that involves the reaction of 4-tert-butylbenzaldehyde with 4-chlorophenylpiperazine in the presence of a catalyst. The resulting product is then purified and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
TCPP has been extensively studied for its potential use as a therapeutic agent in cancer research. In vitro studies have shown that TCPP exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, TCPP has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of various signaling pathways.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3/c1-21(2,3)18-6-4-17(5-7-18)16-23-25-14-12-24(13-15-25)20-10-8-19(22)9-11-20/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFQTRSDCSHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

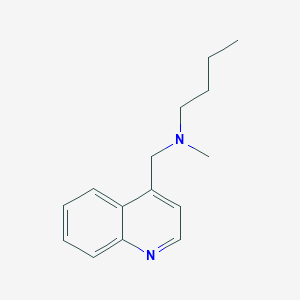
![N-(4-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6083720.png)
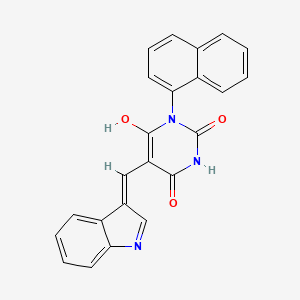
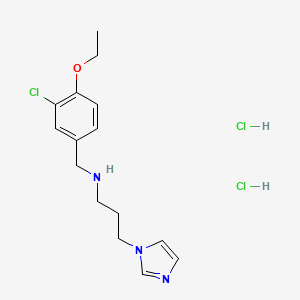
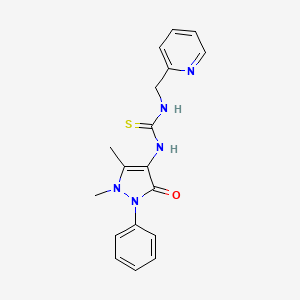
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)glycinamide](/img/structure/B6083742.png)
![6-amino-4-(4-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6083743.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083751.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6083766.png)
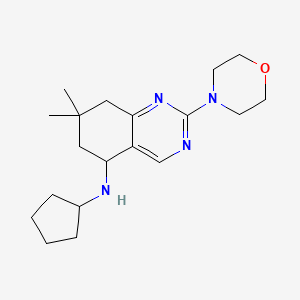
![1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6083797.png)
![2-cyclohexyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6083799.png)
![6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6083805.png)
![N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6083810.png)